Cas no 870536-93-9 (Ethyl 4,6-Difluoro-1H-indole-2-carboxylate)
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylic acid, 4,6-difluoro-, ethyl ester
- 4,6-Difluoroindole-2-carboxylic acid ethyl ester
- 4,6-DIFLUOROINDOLE-2-ETHYLCARBOXYLATE
- Ethyl 4,6-difluoro-1H-indole-2-carboxylate
- MFCD07781308
- W16555
- AKOS009501558
- ISBZIGKSIQWVQA-UHFFFAOYSA-N
- SCHEMBL2820122
- ethyl4,6-difluoro-1H-indole-2-carboxylate
- 870536-93-9
- VJB53693
- WS-02231
- 4,6-Difluoroindole-2-ethyl carboxylate
- Ethyl 4,6-Difluoro-1H-indole-2-carboxylate
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- MDL: MFCD07781308
- Inchi: 1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
- InChI Key: ISBZIGKSIQWVQA-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2=C1C=C(C(=O)OCC)N2)F
Computed Properties
- Exact Mass: 225.06013485g/mol
- Monoisotopic Mass: 225.06013485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.1Ų
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007253-5g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate |
870536-93-9 | 95% | 5g |
$898.80 | 2023-08-31 | |
| TRC | E940805-1mg |
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate |
870536-93-9 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940805-2mg |
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate |
870536-93-9 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940805-10mg |
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate |
870536-93-9 | 10mg |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM147671-5g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate |
870536-93-9 | 95% | 5g |
$785 | 2021-08-05 | |
| Matrix Scientific | 220485-1g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate, 95% min |
870536-93-9 | 95% | 1g |
$798.00 | 2023-09-09 | |
| Matrix Scientific | 220485-5g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate, 95% min |
870536-93-9 | 95% | 5g |
$2793.00 | 2023-09-09 | |
| Chemenu | CM147671-1g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate |
870536-93-9 | 95%+ | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D297149-5g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate |
870536-93-9 | 97% | 5g |
$1000 | 2023-09-03 | |
| eNovation Chemicals LLC | D297149-25g |
Ethyl 4,6-difluoro-1H-indole-2-carboxylate |
870536-93-9 | 97% | 25g |
$1800 | 2023-09-03 |
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate Suppliers
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Additional information on Ethyl 4,6-Difluoro-1H-indole-2-carboxylate
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate (CAS 870536-93-9): A Versatile Fluorinated Indole Derivative in Modern Chemistry
Ethyl 4,6-Difluoro-1H-indole-2-carboxylate (CAS 870536-93-9) represents an important fluorinated indole derivative that has gained significant attention in pharmaceutical and materials science research. This compound, with its unique difluoro-substituted indole core and ester functionality, serves as a valuable building block for various synthetic applications. The presence of fluorine atoms at the 4 and 6 positions of the indole ring enhances both the electron-withdrawing properties and metabolic stability of potential derivatives, making it particularly interesting for drug discovery programs.
The growing demand for fluorinated heterocyclic compounds in medicinal chemistry has positioned Ethyl 4,6-difluoroindole-2-carboxylate as a key intermediate. Researchers are particularly interested in its potential for creating novel kinase inhibitors, given the indole scaffold's prevalence in many FDA-approved drugs. Recent studies have explored its use in developing compounds targeting inflammation-related pathways, with the difluoro substitution pattern offering improved pharmacokinetic properties compared to non-fluorinated analogs.
From a synthetic chemistry perspective, CAS 870536-93-9 offers multiple reactive sites for further functionalization. The ethyl ester group can undergo hydrolysis or transesterification, while the NH proton of the indole ring allows for N-alkylation reactions. The aromatic fluorine atoms participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures. These features make it a versatile precursor for creating diverse chemical libraries in drug discovery projects.
In material science applications, 4,6-difluoroindole derivatives have shown promise in organic electronic materials. The electron-deficient character imparted by the fluorine substituents modifies the optoelectronic properties of the indole system, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. Researchers are investigating how the ethyl carboxylate substitution at the 2-position affects these material properties compared to other functional groups.
The synthesis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate typically involves multi-step procedures starting from appropriately substituted benzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, with recent literature reporting improved yields through palladium-catalyzed cyclization methods. Analytical characterization of this compound relies heavily on 1H NMR, 13C NMR, and mass spectrometry, with the fluorine atoms producing distinctive splitting patterns in NMR spectra that aid in structural confirmation.
Storage and handling of CAS 870536-93-9 require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material. The compound shows good stability under ambient conditions when stored in sealed containers protected from moisture and light, with typical shelf lives exceeding 12 months when properly stored.
Market trends indicate growing demand for fluorinated indole building blocks like Ethyl 4,6-Difluoro-1H-indole-2-carboxylate, particularly from contract research organizations and academic laboratories engaged in medicinal chemistry. Suppliers report increasing inquiries for this specific compound, reflecting its rising importance in fragment-based drug discovery approaches. The global market for such specialized intermediates is projected to expand significantly as pharmaceutical companies invest more in targeted therapies.
Environmental considerations for difluoroindole derivatives are becoming increasingly important in chemical development. Recent life cycle assessment studies have examined the environmental impact of fluorinated pharmaceutical intermediates, prompting research into more sustainable synthetic routes for compounds like Ethyl 4,6-Difluoro-1H-indole-2-carboxylate. Green chemistry initiatives are exploring catalytic methods and alternative solvents to reduce the ecological footprint of such syntheses.
From a regulatory perspective, CAS 870536-93-9 currently falls outside major chemical control lists, but users should stay informed about evolving regulations concerning fluorinated compounds. The scientific community continues to study the environmental persistence and biological effects of fluorinated organic molecules, which may influence future regulatory frameworks for these substances.
Quality control standards for Ethyl 4,6-Difluoro-1H-indole-2-carboxylate typically specify minimum purity levels of 95-98% for research applications, with HPLC being the preferred analytical method for purity determination. Advanced applications in pharmaceutical development may require even higher purity grades, with specialized suppliers offering custom purification services to meet these demanding specifications.
The scientific literature contains numerous examples of 4,6-difluoroindole-2-carboxylate derivatives exhibiting interesting biological activities. While Ethyl 4,6-Difluoro-1H-indole-2-carboxylate itself is primarily used as an intermediate, its structural analogs have demonstrated potential in addressing current medical challenges, including antimicrobial resistance and chronic inflammatory conditions. This keeps the compound in focus for researchers developing next-generation therapeutic agents.
Future research directions for CAS 870536-93-9 and related compounds likely include exploration of their use in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. The ability to incorporate fluorinated indole scaffolds into these novel therapeutic modalities could open new avenues in drug discovery, making Ethyl 4,6-Difluoro-1H-indole-2-carboxylate an even more valuable synthetic building block in coming years.
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